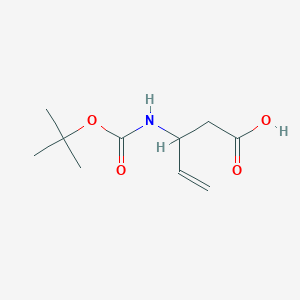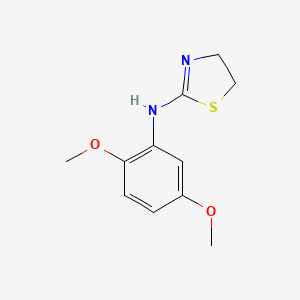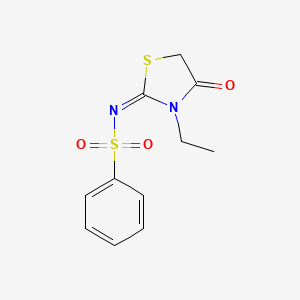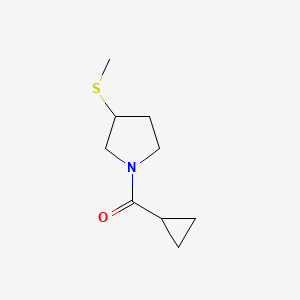![molecular formula C19H15FN2O5S B2631998 [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-fluorophenoxy)acetate CAS No. 877637-24-6](/img/structure/B2631998.png)
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-fluorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-fluorophenoxy)acetate is a useful research compound. Its molecular formula is C19H15FN2O5S and its molecular weight is 402.4. The purity is usually 95%.
BenchChem offers high-quality [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-fluorophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-fluorophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Plant Growth Stimulation
The compound you’ve mentioned is derived from 2-amino-6-methylpyrimidine-4(3H)-thione. Researchers have synthesized a series of pyrimidine derivatives, including those containing azole or azine heterocycles linked through a sulfur atom or a thiomethylene group. These derivatives exhibit a pronounced stimulating effect on plant growth, ranging from 43% to 96% compared to heteroauxin. This finding suggests potential applications as plant growth regulators .
Biological Activity
Pyrimidine derivatives have a wide spectrum of biological activity. The pyrimidine core is present in natural compounds such as nucleic acids, vitamins, and coenzymes. Additionally, synthetic drugs like barbiturates, sulfamides, and antitumor agents contain pyrimidine moieties. Recent research has focused on pyrimidine derivatives with antitumor, anti-inflammatory, antimicrobial, antifungal, antiviral, anticonvulsant, antioxidant, and anti-HIV properties. Some of these compounds have been proposed for cardiovascular disease treatment, tuberculosis management, and malaria control .
Corrosion Inhibition
Interestingly, among pyrimidine derivatives, potential corrosion inhibitors for steel in acidic media have been identified. These compounds could find applications in protecting metal surfaces from corrosion .
Polymer Applications
The compound’s structure suggests potential use in polymer chemistry. For instance, it could serve as a monomer for the synthesis of functional polymers with specific properties. Further investigation is needed to explore its compatibility with various polymerization techniques and applications .
Thiamine Impurity
The compound also appears as an impurity in thiamine (vitamin B1). Understanding its presence and impact on thiamine stability and efficacy is essential for pharmaceutical and nutritional applications .
Biomedical and Drug Delivery Applications
While direct studies on this specific compound are limited, its pyrimidine scaffold and functional groups make it interesting for further exploration. Researchers could investigate its potential as a drug candidate, especially considering its structural similarity to existing bioactive compounds. Additionally, its solubility and stability characteristics may be relevant for drug delivery systems .
Propriétés
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-fluorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O5S/c1-12-6-7-21-19(22-12)28-11-13-8-15(23)17(9-25-13)27-18(24)10-26-16-5-3-2-4-14(16)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSLBIZFIUUVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-fluorophenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-1-phenyl-4-pyridin-3-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2631915.png)
![1-[(1-Pyrimidin-2-ylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2631916.png)
![Methyl 2-amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2631917.png)

![3-(3-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631922.png)


![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2631927.png)

![3-(4-fluorophenyl)-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2631933.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2631934.png)


